![molecular formula C23H16FN3O B2774953 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-57-5](/img/structure/B2774953.png)
6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring fused to a quinoline structure, with additional fluorine, methoxy, and phenyl substituents. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various targets, including topoisomerase ii and iv . These enzymes play a crucial role in DNA replication and transcription processes in bacterial cell lines .
Mode of Action
Quinoline derivatives generally work by interacting with their targets and causing changes that inhibit the function of the target . For instance, they can block the activity of topoisomerase II, preventing the enzyme from settling long bacterial DNA or circular DNA into the cell through supercoiling .
Biochemical Pathways
Quinoline derivatives are known to affect the dna replication and transcription processes in bacterial cell lines by inhibiting the activity of topoisomerase ii .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
Quinoline derivatives generally result in bacterial cell death by disrupting the dna supercoiling so that dna can no longer be contained within the cell .
Action Environment
The efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
The synthesis of 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, such as 2-chloroquinoline, in the presence of a base like potassium carbonate.
Introduction of Substituents:
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or bromine.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but may include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used as a building block for the development of new materials with unique properties.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens by targeting specific enzymes or cellular processes.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer, malaria, and bacterial infections. Its ability to interact with DNA and inhibit key enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features and reactivity.
Comparison with Similar Compounds
6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds, like ciprofloxacin and levofloxacin, also contain a quinoline core and exhibit antibacterial activity by targeting DNA gyrase and topoisomerase IV. the presence of the pyrazole ring and additional substituents in this compound may confer unique properties and enhanced activity.
Pyrazoloquinolines: Other pyrazoloquinoline derivatives may share similar structural features but differ in their substituents and biological activities. The specific combination of fluorine, methoxy, and phenyl groups in this compound makes it distinct and potentially more effective in certain applications.
Properties
IUPAC Name |
6-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-17-12-10-16(11-13-17)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)15-6-3-2-4-7-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLBVYXLVHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro-1H,6H-[1,4]dioxepino[2',3':4,5]benzo[1,2-d]imidazole-2-thiol](/img/structure/B2774872.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)
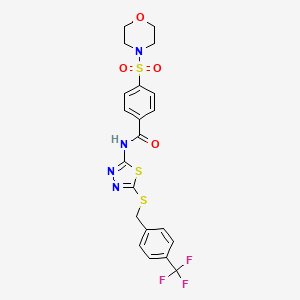
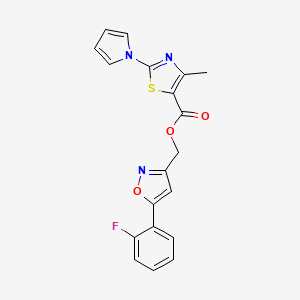
![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
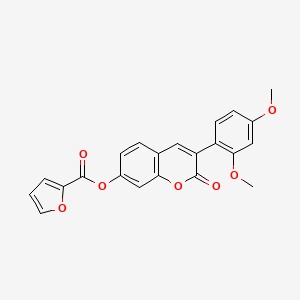
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)
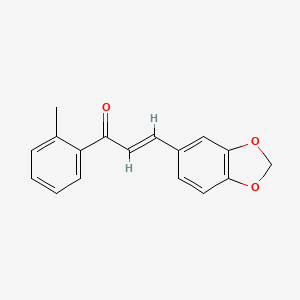
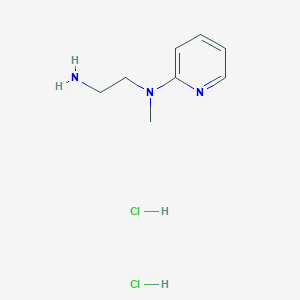
![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2774889.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)
![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)
